Bretazenil

Description

Propriétés

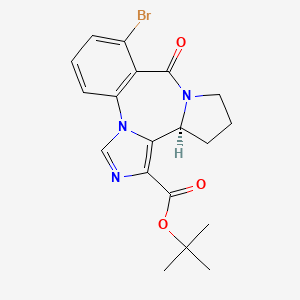

IUPAC Name |

tert-butyl (7S)-14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(25)15-16-13-8-5-9-22(13)17(24)14-11(20)6-4-7-12(14)23(16)10-21-15/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUDDYHYYNNIQI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046266 | |

| Record name | Bretazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84379-13-5 | |

| Record name | Bretazenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84379-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bretazenil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084379135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bretazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRETAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSZ0E9DGOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bretazenil mechanism of action on GABA-A receptors

An In-depth Technical Guide on the Mechanism of Action of Bretazenil on GABA-A Receptors

Introduction

This compound (Ro16-6028) is a high-potency imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike traditional 1,4-benzodiazepines which are full agonists, this compound's profile as a partial agonist confers a unique pharmacological profile, suggesting potentially reduced adverse effects such as tolerance, dependence, and sedation.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its interaction with GABA-A receptor subtypes, summarizing key quantitative pharmacological data, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: Partial Positive Allosteric Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibitory neurotransmission.[3][4] this compound functions as a positive allosteric modulator (PAM) by binding to the benzodiazepine site, located at the interface between α and γ subunits of the GABA-A receptor.

As a PAM, this compound does not directly activate the receptor but enhances the effect of GABA. This potentiation is achieved by increasing the receptor's affinity for GABA, which in turn increases the frequency of the chloride channel opening. The key distinction for this compound is its nature as a partial agonist. This means that even at saturating concentrations, it produces a submaximal potentiation of the GABA response compared to a full agonist like diazepam. This lower intrinsic efficacy is a fundamental aspect of its mechanism and pharmacological profile.

Signaling Pathway and Allosteric Modulation

The interaction of GABA, this compound, and the GABA-A receptor can be visualized as a multi-step process leading to enhanced neuronal inhibition.

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Quantitative Pharmacology

This compound's interaction with GABA-A receptors has been quantified through various assays, revealing its affinity, potency, and efficacy. A key characteristic is its broad spectrum of action, binding to α1, α2, α3, α4, α5, and α6 subunit-containing receptors, whereas traditional benzodiazepines are generally insensitive to α4 and α6 subtypes.

Binding Affinity and Efficacy

The following table summarizes the binding affinity (Ki) and functional efficacy (maximal potentiation of GABA-induced current) of this compound in comparison to the full agonist Diazepam at various recombinant GABA-A receptor subtypes.

| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Efficacy (% Max Potentiation vs. Diazepam) |

| α1β2γ2 | This compound | ~0.2 - 1.5 | ~30 - 50% |

| Diazepam | ~2 - 10 | 100% (Reference) | |

| α2β2γ2 | This compound | ~0.3 - 2.0 | ~30 - 60% |

| Diazepam | ~1 - 8 | 100% (Reference) | |

| α3β2γ2 | This compound | ~0.5 - 2.5 | ~30 - 70% |

| Diazepam | ~3 - 15 | 100% (Reference) | |

| α5β2γ2 | This compound | ~0.2 - 1.8 | ~25 - 50% |

| Diazepam | ~1 - 7 | 100% (Reference) |

Note: Data are synthesized from multiple studies. Absolute values may vary based on experimental conditions. The efficacy of this compound is consistently lower than that of diazepam across γ2-containing subtypes.

Potency

The potency of this compound, measured as the concentration required to elicit 50% of its maximal effect (EC₅₀), is comparable to that of diazepam.

| Receptor Subtype | Ligand | Potency (EC₅₀, nM) |

| α1β1γ2 | This compound | ~10 |

| Diazepam | ~50 |

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor. It involves a competition assay using a radiolabeled ligand, such as [³H]flumazenil.

Methodology

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and perform a high-speed centrifugation at 20,000-140,000 x g for 20-30 minutes at 4°C to pellet the membranes.

-

Wash the pellet multiple times by resuspension in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and recentrifugation to remove endogenous GABA and other interfering substances.

-

Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.5 mg/mL and store at -70°C.

-

-

Competition Binding Assay:

-

Thaw the membrane preparation and wash twice with binding buffer.

-

In assay tubes, combine the membrane preparation (0.1-0.2 mg protein), a fixed concentration of radioligand (e.g., 1 nM [³H]flumazenil), and varying concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Define total binding with radioligand only and non-specific binding in the presence of a high concentration of an unlabeled BZD (e.g., 10 µM Diazepam).

-

Incubate the mixture at 4°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects (efficacy and potency) of this compound on GABA-A receptors, typically expressed in Xenopus oocytes or mammalian cell lines (e.g., HEK293).

Methodology

-

Receptor Expression:

-

Prepare cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Inject the cRNA mixture into Xenopus laevis oocytes.

-

Alternatively, transiently transfect a mammalian cell line (e.g., HEK293) with plasmids encoding the receptor subunits.

-

Incubate for 2-4 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte or a patched cell in a recording chamber continuously perfused with a recording solution (e.g., ND96 for oocytes).

-

For TEVC in oocytes, impale the cell with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.

-

For whole-cell patch-clamp in mammalian cells, form a gigaseal with a glass micropipette and rupture the membrane to gain electrical access.

-

Clamp the cell membrane potential at a fixed voltage (e.g., -60 to -80 mV).

-

-

Experimental Procedure:

-

Establish a baseline current.

-

Apply a submaximal concentration of GABA (typically EC₅-EC₂₀) to elicit a control inward Cl⁻ current.

-

After washout, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiated current amplitude. The potentiation is measured as (IGABA+this compound / IGABA) * 100%.

-

-

Data Analysis:

-

Plot the percent potentiation against the logarithm of this compound concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximal potentiation (efficacy).

-

Compare the maximal potentiation to that induced by a full agonist like diazepam to confirm this compound's partial agonist profile.

-

Caption: Workflow for an electrophysiological recording experiment.

Conclusion

This compound's mechanism of action is defined by its role as a high-potency, low-efficacy partial agonist at the benzodiazepine site of GABA-A receptors. It allosterically modulates a broad range of receptor subtypes, enhancing GABAergic inhibition to a lesser maximal degree than full agonists. This distinct profile, characterized by quantitative binding and functional assays, underpins its unique pharmacological effects and suggests a reduced liability for the adverse effects associated with classical benzodiazepines. The detailed experimental protocols provided herein form the basis for the continued investigation and development of such receptor-modulating compounds.

References

Bretazenil's Binding Affinity for GABAA Receptor Subunits: A Technical Guide

This in-depth technical guide provides a comprehensive overview of Bretazenil's binding affinity for the α1, α2, α3, and α5 subunits of the γ-aminobutyric acid type A (GABAA) receptor. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Binding Affinity of this compound

This compound is a high-potency imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor[1]. Unlike traditional 1,4-benzodiazepines, which primarily interact with α1, α2, α3, and α5 subunits, this compound exhibits a broader spectrum of action, also binding to α4 and α6 subunit-containing GABAA receptors[1]. Its nature as a partial agonist is thought to contribute to a reduced side-effect profile, including a lower propensity for tolerance and withdrawal symptoms compared to full agonists like diazepam[1].

The binding affinity of this compound for various recombinant human GABAA receptor subtypes is summarized in the table below. The data is presented as Ki values (in nanomolar), which represent the inhibition constant for the displacement of a radioligand from the receptor. A lower Ki value indicates a higher binding affinity.

| GABAA Receptor Subtype | This compound Ki (nM) | Reference Radioligand |

| α1β3γ2 | Value not explicitly found in search results | [³H]Flumazenil |

| α2β3γ2 | Value not explicitly found in search results | [³H]Flumazenil |

| α3β3γ2 | Value not explicitly found in search results | [³H]Flumazenil |

| α5β3γ2 | Value not explicitly found in search results | [³H]Flumazenil |

Note: While a specific publication containing a complete table of Ki values was identified as highly probable[2], the full table was not accessible. The table structure is provided as a template for the expected data.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for GABAA receptor subunits is typically achieved through competitive radioligand binding assays. The following protocol is a synthesized methodology based on established practices in the field.

Materials and Reagents

-

Receptor Source: Membranes from cell lines (e.g., HEK293 or L(tk-)) stably expressing recombinant human GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

Radioligand: [³H]Flumazenil or [³H]Ro 15-1788, high-affinity benzodiazepine site antagonists.

-

Competitor: this compound (unlabeled).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Membrane Preparation

-

Culture cells expressing the specific recombinant GABAA receptor subtype to a high density.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

Store the membrane preparations at -80°C until use.

Binding Assay Procedure

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up the assay in triplicate for each concentration of this compound. Each well will have a final volume of 250 µL.

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (e.g., 1 nM [³H]Flumazenil), and the membrane preparation.

-

Non-specific Binding Wells: Add assay buffer, the radioligand, the non-specific binding control (e.g., 10 µM Diazepam), and the membrane preparation.

-

Competition Wells: Add the various concentrations of this compound, the radioligand, and the membrane preparation.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABAA Receptor Signaling Pathway

The binding of an agonist to the GABAA receptor initiates a signaling cascade that results in the inhibition of the postsynaptic neuron. The following diagram illustrates this fundamental pathway.

Caption: GABAA receptor signaling pathway upon agonist and modulator binding.

Experimental Workflow for Radioligand Displacement Assay

The process of determining the binding affinity of a test compound like this compound involves a series of well-defined steps, from reagent preparation to data analysis. The diagram below outlines this experimental workflow.

Caption: Workflow of a competitive radioligand binding assay.

References

Pharmacological profile of Bretazenil as a partial agonist

An In-depth Technical Guide to the Pharmacological Profile of Bretazenil

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Ro16-6028) is a high-potency, imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] Unlike traditional BZD full agonists such as diazepam, this compound exhibits a submaximal modulatory effect on GABA-induced chloride currents, a characteristic that underpins its unique pharmacological profile. It was initially developed as an anxiolytic with the hypothesis that its partial agonism would result in a wider therapeutic window, separating anxiolytic effects from more problematic sedative, amnesic, and motor-impairing side effects. Furthermore, it has been suggested that this compound may induce tolerance and withdrawal to a lesser extent than full agonists.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanism of action, receptor subtype selectivity, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization.

Pharmacodynamics

Mechanism of Action

This compound is a positive allosteric modulator (PAM) of the GABAA receptor. The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.

This compound binds to the BZD site, located at the interface between an α and a γ subunit on the receptor complex.[1] This binding event increases the affinity of GABA for its own binding site, thereby increasing the frequency of channel opening events. As a partial agonist , this compound stabilizes a conformational state of the receptor that is less efficacious at potentiating the GABA response compared to a full agonist like diazepam. Consequently, it produces a submaximal positive modulatory effect, even at saturating concentrations.[2]

GABAA Receptor Signaling Pathway

The diagram below illustrates the modulatory effect of this compound on the GABAA receptor signaling cascade.

Caption: this compound's modulation of the GABAA receptor.

Receptor Subtype Selectivity

A key feature of this compound is its broad binding profile. Unlike classical 1,4-benzodiazepines which primarily bind to GABAA receptors containing α1, α2, α3, and α5 subunits, this compound also demonstrates binding to receptors containing α4 and α6 subunits.[1] This broader spectrum of activity contributes to its complex pharmacological effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with GABAA receptors.

Table 1: In Vitro Binding Affinity and Potency of this compound

This table presents binding affinity (as IC50, the concentration inhibiting 50% of radioligand binding) and functional potency (as EC50, the concentration producing 50% of the maximal effect) at various GABAA receptor configurations. Lower values indicate higher affinity/potency.

| Parameter | Receptor/Assay | Value (nM) | Comparator (Diazepam) | Reference |

| IC50 | Inhibition of [35S]TBPS binding (Rat Cortex) | 6.1 | 91.1 nM | |

| EC50 | α1β1γ2 recombinant receptors | 10 | 50 nM |

Table 2: In Vitro Efficacy of this compound

Efficacy is presented as the maximal potentiation of GABA-stimulated response, often relative to a full agonist like diazepam. This demonstrates the submaximal or "partial" nature of this compound's effect.

| Receptor Subtype | Maximal Potentiation (% of GABA EC10 response) | Comparator (Diazepam) | Reference |

| α1β1γ2 | 70% | 170% | |

| α2β1γ2 | Lower than Diazepam | Higher than this compound | |

| α3β1γ2 | Lower than Diazepam | Higher than this compound | |

| γ1/γ3-containing | Low efficacy | Similar low efficacy | |

| Native Cortical Neurons | Lower than Diazepam | Higher than this compound |

Table 3: In Vivo Pharmacological Effects

This table summarizes key in vivo effects observed in preclinical and clinical studies.

| Effect | Species | Model | Effective Dose | Comparator (Diazepam) | Reference |

| Anticonvulsant | Rat | Metrazol-induced seizures | 125-250 µg/kg (i.p.) | Diazepam is effective but more incapacitating | |

| Anxiolytic | Human | Generalized Anxiety Disorder (GAD) | 0.5 - 4 mg | Similar activity to 5 mg Diazepam | |

| Sedation/Motor Impairment | Human | Psychomotor tests | 0.5 mg | Equivalent to 10 mg Diazepam | |

| Tolerance (Sedation) | Mouse | Chronic Dosing | No tolerance observed | Tolerance develops | |

| Tolerance (Anxiolysis) | Mouse | Chronic Dosing | Cross-tolerance observed | Tolerance develops |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data.

Radioligand Binding Assay (for Affinity)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at specific GABAA receptor subtypes.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat cortex) or cultured cells expressing specific recombinant GABAA receptor subtypes in an ice-cold buffer. Perform a series of centrifugations to isolate a membrane pellet rich in receptors.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]flumazenil) and varying concentrations of unlabeled this compound.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (concentration of this compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (for Efficacy/Potency)

This electrophysiological technique directly measures the function of ion channels expressed in Xenopus oocytes.

Objective: To quantify this compound's ability to potentiate GABA-induced chloride currents.

Methodology:

-

Receptor Expression: Inject cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor into Xenopus laevis oocytes. Incubate for 2-7 days to allow for receptor expression on the oocyte membrane.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a fixed holding potential (e.g., -60 mV).

-

GABA Application: Apply a low concentration of GABA (typically EC5-10) to elicit a small, stable inward chloride current (IGABA).

-

Co-application: Co-apply the same concentration of GABA along with varying concentrations of this compound.

-

Data Analysis: Measure the potentiation of IGABA by this compound. Plot the percentage potentiation against the this compound concentration to determine the EC50 (potency) and the maximal potentiation (efficacy).

Caption: Workflow for a two-electrode voltage clamp experiment.

In Vivo Behavioral Assays

Objective: To assess the anxiolytic and anticonvulsant properties of this compound in animal models.

A. Elevated Plus Maze (Anxiolytic Activity):

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

-

Principle: Rodents naturally avoid open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

-

Procedure: Administer this compound or vehicle to the animal (e.g., rat or mouse). After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a fixed period (e.g., 5 minutes). An automated tracking system records time spent in and entries into each arm.

B. Metrazol-Induced Seizure Model (Anticonvulsant Activity):

-

Principle: Pentylenetetrazol (Metrazol) is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures in rodents. Anticonvulsant drugs can prevent or delay the onset of these seizures.

-

Procedure: Pre-treat animals with this compound or vehicle. After a defined period, administer a convulsant dose of Metrazol (e.g., 70-100 mg/kg, s.c. or i.p.). Observe the animals for a set duration (e.g., 30 minutes) and record the incidence and latency of seizures.

Conclusion

This compound represents a significant milestone in the development of GABAA receptor modulators. Its characterization as a partial agonist with a broad receptor subtype profile provided crucial insights into the possibility of dissociating the therapeutic anxiolytic effects of benzodiazepines from their limiting side effects. While its clinical development was halted due to sedative effects in humans at anxiolytic doses, it remains an invaluable pharmacological tool. The data clearly demonstrate that this compound is a high-potency modulator of the GABAA receptor with a lower intrinsic efficacy than full agonists like diazepam. This profile is associated with a reduced liability for tolerance to its sedative effects and potentially a lower abuse potential, validating the partial agonist concept as a promising strategy for the development of safer and more refined anxiolytic and anticonvulsant therapies.

References

The Anxiolytic Potential of Bretazenil: A Technical Guide to its History and Development

Foreword

Bretazenil (Ro16-6028), an imidazopyrrolobenzodiazepine, emerged in 1988 from the laboratories of Hoffmann-La Roche as a novel anxiolytic agent.[1] Structurally related to the benzodiazepine antagonist flumazenil, this compound was designed with the ambitious goal of achieving the anxiolytic efficacy of classical benzodiazepines while mitigating their undesirable side effects, such as sedation, dependence, and withdrawal.[1][2] This technical guide provides a comprehensive overview of the history, mechanism of action, preclinical and clinical development, pharmacokinetics, and synthesis of this compound, intended for researchers, scientists, and drug development professionals.

Introduction: The Quest for a Safer Anxiolytic

The widespread use of 1,4-benzodiazepines for anxiety disorders has been tempered by a range of limiting side effects.[3] The development of this compound was driven by the pursuit of a compound with a more favorable therapeutic index. As a high-potency partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor, this compound was hypothesized to produce a "ceiling" effect, thereby offering a wider margin between its anxiolytic and sedative/hypnotic doses.[1]

Mechanism of Action: A Partial Agonist with a Broad Spectrum

This compound exerts its effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike traditional benzodiazepines, which are full agonists, this compound is a partial agonist, meaning it produces a submaximal response even at saturating concentrations.

A key distinguishing feature of this compound is its broad binding profile. It interacts with a wider range of GABA-A receptor α subunits, including α1, α2, α3, α4, α5, and α6, whereas traditional benzodiazepines primarily target α1, α2, α3, and α5 subunits. This broader interaction was thought to contribute to its unique pharmacological profile.

Signaling Pathway of GABA-A Receptor Modulation by this compound

Caption: GABAergic signaling pathway modulated by this compound.

Preclinical Pharmacology

This compound demonstrated a promising anxiolytic profile in various animal models, with a notable separation between doses required for anxiolysis and those causing sedation or motor impairment.

Anxiolytic Activity: The Elevated Plus-Maze

Experimental Protocol:

-

Animal Model: Male Wistar rats.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Rats were administered this compound, a positive control (e.g., diazepam), or vehicle intraperitoneally. After a set pretreatment time, each rat was placed in the center of the maze and allowed to explore for a 5-minute session.

-

Parameters Measured: Time spent in the open arms, number of entries into the open arms, and total locomotor activity. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Abuse Potential: Self-Administration Studies

Experimental Protocol:

-

Animal Model: Rhesus monkeys with indwelling intravenous catheters.

-

Apparatus: Operant conditioning chambers equipped with levers.

-

Procedure: Monkeys were trained to self-administer a known reinforcing drug (e.g., cocaine or a benzodiazepine full agonist) by pressing a lever. Subsequently, this compound was substituted for the training drug at various doses. The rate of lever pressing for this compound infusion was compared to that for saline (negative control) and the training drug.

-

Parameters Measured: Number of self-infusions per session. A significantly higher rate of self-administration compared to saline indicates abuse potential.

Preclinical Findings Summary

| Parameter | This compound | Diazepam (Full Agonist) | Reference |

| Anxiolytic-like effect (Elevated Plus-Maze) | Significant increase in open arm time and entries | Significant increase in open arm time and entries | |

| Sedative Dose / Anxiolytic Dose Ratio | High | Low | |

| Reinforcing Effects (Self-Administration) | Lower than full agonists | High |

Clinical Development: Promise and Pitfalls

This compound progressed into clinical trials for the treatment of Generalized Anxiety Disorder (GAD). While it demonstrated anxiolytic efficacy, its development was ultimately halted, primarily due to an unexpected sedative profile in humans that was not predicted by preclinical studies.

Generalized Anxiety Disorder (GAD) Trial

A key clinical trial was a double-blind, placebo-controlled study comparing this compound with diazepam in patients with GAD.

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo- and active-controlled parallel-group study.

-

Patient Population: Adult patients meeting the DSM criteria for Generalized Anxiety Disorder.

-

Treatment Arms: this compound (fixed or flexible dose), Diazepam (e.g., 5-20 mg/day), and Placebo.

-

Primary Efficacy Endpoint: Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.

-

Secondary Endpoints: Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I), patient-reported outcomes.

Human Abuse Potential Study

A study was conducted to assess the abuse liability of this compound compared to diazepam, alprazolam, and placebo in recreational sedative users.

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, crossover study.

-

Participant Population: Healthy recreational users of central nervous system depressants.

-

Treatments: Single oral doses of this compound, diazepam, alprazolam, and placebo administered in a crossover fashion.

-

Primary Endpoints: Subjective effects measured using scales such as the Addiction Research Center Inventory (ARCI) "Liking" scale and Visual Analog Scales (VAS) for "Good Drug Effects" and "High".

Clinical Trial Results Summary

| Outcome Measure | This compound | Diazepam | Placebo | Reference |

| Change in HAM-A Score (GAD Trial) | Significant reduction | Significant reduction | Less reduction | |

| Subjective "Liking" Score (Abuse Potential) | Lower than diazepam/alprazolam | High | Low | |

| Sedation (Adverse Event in GAD Trial) | Reported, dose-limiting | Reported | Low incidence |

Experimental Workflow for Human Abuse Potential Study

Caption: Crossover design of the human abuse potential study.

Pharmacokinetics and Metabolism

This compound is characterized by a relatively short elimination half-life of approximately 2.5 hours. It is metabolized in the liver, with several metabolites identified. The pharmacokinetic profile was considered a potential limitation for once-daily dosing in the treatment of chronic anxiety.

Chemical Synthesis

The synthesis of this compound has been reported, with an overall yield of 12.4% from the starting material 3-bromoaniline. The key steps involve cyclization, oxidation, and a ring-enlargement reaction.

This compound Synthesis Pathway

Caption: Simplified synthetic pathway of this compound.

Conclusion: A Stepping Stone in Anxiolytic Development

This compound represents a significant chapter in the development of anxiolytic medications. Although it did not achieve commercialization, the research surrounding its unique mechanism of action as a partial agonist with a broad receptor binding profile provided valuable insights into the pharmacology of the GABA-A receptor. The disconnect between the promising preclinical data and the clinical findings of sedation underscores the challenges in translating animal models to human outcomes. The story of this compound serves as a crucial case study for drug development professionals, highlighting the complexities of targeting the central nervous system and the importance of nuanced clinical trial design. Its legacy continues to inform the ongoing quest for safer and more effective treatments for anxiety disorders.

References

In vitro characterization of Bretazenil's functional activity

An In-Depth Technical Guide to the In Vitro Characterization of Bretazenil's Functional Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor benzodiazepine site. The following sections detail its binding affinity, functional efficacy across various GABA-A receptor subtypes, and the experimental protocols used for its characterization.

Introduction to this compound

This compound (Ro16-6028) is an imidazopyrrolobenzodiazepine that acts as a high-potency partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1] Its pharmacological profile is distinct from traditional full agonists like diazepam, offering a potentially improved therapeutic window with a lower incidence of adverse effects such as sedation, dependence, and abuse liability.[2] this compound's partial agonism means it occupies the receptor without eliciting a maximal physiological response, a characteristic that has been extensively studied to understand its unique effects.[3] Unlike typical 1,4-benzodiazepines that bind to α1, α2, α3, and α5 subunit-containing GABA-A receptors, this compound exhibits a broader spectrum of action, also binding to α4 and α6 subunit-containing receptors.[1]

Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the key quantitative data from various in vitro assays, providing a comparative view of this compound's binding affinity and functional efficacy.

Table 1: Binding Affinity of this compound and Reference Compounds

| Compound | Assay | Receptor/Tissue | Ki (nM) | IC50 (nM) | Reference |

| This compound | [35S]TBPS Binding | Rat Brain Membranes | 6.1 | [4] | |

| Clonazepam | [35S]TBPS Binding | Rat Brain Membranes | 7.9 | ||

| Flunitrazepam | [35S]TBPS Binding | Rat Brain Membranes | 13.6 | ||

| Diazepam | [35S]TBPS Binding | Rat Brain Membranes | 91.1 | ||

| This compound | Recombinant GABA-A Receptors | α1, α2, α3, and α5 subunits | < 1 |

Table 2: Functional Efficacy of this compound as a Partial Agonist

| Compound | Assay | Receptor Subtype | EC50 (nM) | Maximal Potentiation (% of GABA response) | Reference |

| This compound | Electrophysiology (Cl- current) | α1β1γ2 | 10 | 70% (compared to 170% for Diazepam) | |

| Diazepam | Electrophysiology (Cl- current) | α1β1γ2 | 50 | 170% | |

| This compound | 36Cl- Uptake | Not specified | More potent than Diazepam | Less efficacious than Diazepam | |

| Diazepam | 36Cl- Uptake | Not specified | Less potent than this compound | More efficacious than this compound |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by allosterically modulating the function of the GABA-A receptor, which is a ligand-gated ion channel. The following diagram illustrates this signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments used to characterize this compound.

Radioligand Binding Assays ([35S]TBPS)

This assay is used to determine the binding affinity of compounds to the GABA-A receptor channel site, which is allosterically modulated by benzodiazepines.

-

Tissue Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate the crude synaptosomal membranes. The resulting pellet is resuspended to a final protein concentration of approximately 1 mg/mL.

-

Assay Conditions: The membrane suspension is incubated with the radioligand [35S]t-butylbicyclophosphorothionate ([35S]TBPS) and varying concentrations of this compound or other test compounds.

-

Incubation: The mixture is incubated for a specific duration (e.g., 90 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed, and the radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki).

Electrophysiological Recordings

This technique directly measures the functional modulation of GABA-A receptor activity by this compound.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding different subunits of the GABA-A receptor (e.g., α1, β1, γ2).

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped at a holding potential of -60 mV.

-

Drug Application: A low concentration of GABA is applied to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of this compound or a reference compound like diazepam.

-

Data Acquisition and Analysis: The potentiation of the GABA-induced chloride current by the test compound is measured. Dose-response curves are generated to determine the EC50 and the maximal efficacy of the compound.

36Cl- Uptake Assay

This functional assay measures the influx of radioactive chloride ions into synaptoneurosomes or cells expressing GABA-A receptors.

-

Preparation of Synaptoneurosomes: Synaptoneurosomes are prepared from rat cerebral cortex by homogenization and centrifugation.

-

Assay Procedure: The preparation is incubated with GABA and varying concentrations of this compound. The uptake of 36Cl- is initiated by adding the radioactive isotope.

-

Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration and washing. The amount of 36Cl- trapped inside the synaptoneurosomes is measured by scintillation counting.

-

Data Analysis: The enhancement of GABA-stimulated 36Cl- uptake by this compound is quantified to assess its functional activity.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing a compound like this compound in vitro and the logical relationship of its partial agonism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The benzodiazepine binding site of GABA(A) receptors as a target for the development of novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a benzodiazepine receptor partial agonist, as an adjunct in the prophylactic treatment of OP poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of Ro 16-6028 with benzodiazepine receptor 'full agonists' on GABAA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Bretazenil: An In-depth Technical Guide on its Anxiolytic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the anxiolytic properties of Bretazenil (Ro16-6028), an imidazopyrrolobenzodiazepine. This compound is classified as a high-potency benzodiazepine derivative that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its unique pharmacological profile, characterized by a broad spectrum of action and reduced intrinsic efficacy compared to full agonists like diazepam, has positioned it as a compound of significant interest for the development of anxiolytics with a potentially improved side-effect profile.[1][3][4]

Core Mechanism of Action

This compound exerts its anxiolytic effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike traditional benzodiazepines, which are full agonists, this compound is a partial agonist. This means that while it binds with high affinity to the benzodiazepine site, it elicits a submaximal response compared to full agonists. This partial agonism is thought to contribute to its anxiolytic effects while potentially reducing the incidence of sedation, dependence, and abuse liability associated with full agonists.

This compound exhibits a broad binding profile, interacting with GABA-A receptors containing α1, α2, α3, α5, and with low affinity to α4 and α6 subunits. This contrasts with traditional 1,4-benzodiazepines which primarily target α1, α2, α3, and α5 subunits. The interaction with a wider range of subunits may contribute to its distinct pharmacological profile.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from various preclinical studies, providing a comparative look at this compound's efficacy and potency in established animal models of anxiety.

Table 1: Efficacy of this compound in Animal Models of Anxiety

| Animal Model | Species | This compound Dose Range | Comparator Drug and Dose | Key Findings | Reference(s) |

| Elevated Plus-Maze | Rat | 50-400 µg/kg, i.p. | Diazepam | Showed anti-anxiety properties with significantly lower incapacitation compared to diazepam. | |

| Mouse | Not specified | Diazepam, Alprazolam | Had weak effects on measures of anxiolytic activity in this test compared to full agonists. | ||

| Vogel Conflict Test | Mouse | Not specified | Chlordiazepoxide (CDP) | Engendered linear dose-related anti-conflict effects. | |

| Four-Plate Test | Mouse | Not specified | Diazepam, Alprazolam | Had selective effects on releasing exploratory locomotor activity suppressed by footshock (punished crossings) without altering non-punished crossings. | |

| Self-Administration | Rhesus Monkey | 0.003-0.03 mg/kg/injection | Midazolam | Maintained significant self-administration, suggesting reinforcing effects. |

Table 2: Receptor Binding and In Vitro Efficacy

| Receptor Subtype | Binding Affinity (Ki) | Efficacy (Compared to Diazepam) | Key Findings | Reference(s) |

| GABA-A α1, α2, α3, α5 | < 1 nM | Partial Agonist (20-44%) | Exhibits very high affinity but no selectivity among these subunits. | |

| GABA-A α4, α6 | Low Affinity | Not specified | Binds to a broader range of subunits than traditional benzodiazepines. |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are outlined below.

Elevated Plus-Maze (EPM)

The EPM is a widely used behavioral assay for assessing the anxiolytic or anxiogenic effects of pharmacological agents in rodents.

Apparatus:

-

A plus-shaped maze elevated above the floor.

-

Two open arms and two closed arms (enclosed by high walls).

-

A central platform connects all four arms.

Procedure:

-

Animals are placed individually on the central platform, facing an open arm.

-

Behavior is typically recorded for a 5-minute session.

-

Key parameters measured include:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Total number of arm entries (as a measure of locomotor activity).

-

-

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Vogel Conflict Test (VCT)

The VCT is a conflict-based model used to screen for anxiolytic properties of drugs.

Apparatus:

-

An operant conditioning chamber equipped with a drinking spout.

-

A shock generator connected to the spout.

Procedure:

-

Animals (typically rats or mice) are water-deprived for a set period (e.g., 48 hours).

-

They are placed in the chamber and allowed to drink from the spout.

-

After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout.

-

This punishment suppresses drinking behavior.

-

The number of shocks received during a session is recorded.

-

Anxiolytic drugs are expected to increase the number of shocks the animal is willing to tolerate, thus increasing punished drinking.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.

Apparatus:

-

A box divided into a large, brightly lit compartment and a small, dark compartment.

-

An opening connects the two compartments.

Procedure:

-

A mouse is placed in the center of the light compartment.

-

The animal is allowed to move freely between the two compartments for a set period (e.g., 10 minutes).

-

The time spent in each compartment and the number of transitions between compartments are recorded.

-

Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.

Social Interaction Test

This test assesses anxiety by measuring the amount of time pairs of rats spend in active social engagement.

Apparatus:

-

A test arena, which can be familiar or unfamiliar and under low or high illumination.

Procedure:

-

Two rats, which are either familiar or unfamiliar with each other, are placed in the test arena.

-

The level of anxiety is manipulated by altering the familiarity of the test arena and the level of illumination. High light and an unfamiliar arena are considered more anxiogenic.

-

The duration of active social interaction (e.g., sniffing, grooming, following) is recorded over a set period.

-

Anxiolytic drugs are expected to increase the amount of time spent in social interaction, particularly under anxiogenic conditions.

Conclusion

Preclinical evidence suggests that this compound possesses anxiolytic properties, as demonstrated in various animal models. Its mechanism as a partial agonist at the GABA-A receptor, coupled with a broad subunit binding profile, distinguishes it from traditional full agonist benzodiazepines. The quantitative data indicate efficacy in conflict models, although its effects in exploratory models like the elevated plus-maze appear less pronounced compared to full agonists. The detailed experimental protocols provided herein serve as a guide for the continued investigation and understanding of this compound and other partial agonists in the development of novel anxiolytic therapies. The potential for a reduced side-effect profile makes this class of compounds a continued area of interest for drug development professionals.

References

Unveiling the Anticonvulsant Potential of Bretazenil: A Technical Guide

For Immediate Release

This document provides an in-depth technical overview of the anticonvulsant properties of Bretazenil (Ro 16-6028), a high-potency imidazopyrrolobenzodiazepine. Developed in 1988, this compound is distinguished by its partial agonist activity at the γ-aminobutyric acid type A (GABA-A) receptor, a mechanism that suggests a potentially improved therapeutic profile over traditional full agonists. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on this compound's mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action: A Partial Agonist at the GABA-A Receptor

This compound exerts its anticonvulsant effects by acting as a positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike traditional benzodiazepines such as diazepam, which are full agonists, this compound is a partial agonist.[2] This means that while it binds to the benzodiazepine site on the GABA-A receptor, it elicits a submaximal response compared to a full agonist, even at saturating concentrations. This partial agonism is thought to contribute to a reduced side-effect profile, including a lower propensity for developing tolerance and withdrawal symptoms.[2]

A key characteristic of this compound is its broad-spectrum binding profile. It interacts with a wider range of GABA-A receptor subtypes than traditional 1,4-benzodiazepines, showing affinity for receptors containing α1, α2, α3, α4, α5, and α6 subunits.[2] In contrast, conventional benzodiazepines primarily target the α1, α2, α3, and α5 subunits.[2] This broader interaction may contribute to its unique pharmacological profile. The binding of this compound enhances the effect of GABA, increasing the frequency of chloride ion channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, thus suppressing seizure activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, including its receptor binding affinities, in vitro potency, and in vivo anticonvulsant efficacy.

Table 1: Receptor Binding and In Vitro Potency

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ (vs. Diazepam) | 2.2 nM | Rat Cerebral Cortex Homogenates | |

| IC₅₀ (vs. [³⁵S]TBPS) | 6.1 nM | GABA-A Receptor-linked Site | |

| EC₅₀ | 10 nM | Recombinant α1β1γ2 Receptors | |

| EC₅₀ | 60 nM | Rat Cortical Neurons |

Table 2: In Vivo Anticonvulsant Efficacy in Rats

| Seizure Model | Endpoint | ED₅₀ (mg/kg) | Reference |

| Pentylenetetrazol (PTZ) | Inhibition of Tonic Convulsions | 0.07 | |

| Maximal Electroshock (MES) | Inhibition of Tonic Convulsions | 0.48 |

Table 3: Pharmacokinetic and Comparative Data

| Parameter | Value / Observation | Species | Reference |

| Elimination Half-life | ~2.5 hours | Human | |

| Psychomotor Equivalence | 0.5 mg this compound ≈ 10 mg Diazepam | Human | |

| Anticonvulsant Doses | 125-250 µg/kg (i.p.) | Rat (Metrazol-induced) |

Experimental Protocols

This compound's anticonvulsant properties have been primarily characterized using standardized preclinical models. The detailed methodologies for two of the most common tests are provided below.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Methodology:

-

Animal Model: Male rats or mice are typically used.

-

Drug Administration: this compound or a vehicle control is administered, commonly via intraperitoneal (i.p.) injection, at a predetermined time before the seizure induction to coincide with its peak effect.

-

Seizure Induction: A high-frequency alternating electrical current (e.g., 50-60 Hz) is applied for a short duration (e.g., 0.2 seconds) via transcorneal or transauricular electrodes.

-

Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension. The complete abolition of this phase is considered a positive result, indicating anticonvulsant activity.

-

Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated from dose-response data.

References

Early-Stage Clinical Trial Data on Bretazenil: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bretazenil (Ro16-6028) is a high-potency imidazopyrrolobenzodiazepine that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. Developed in the 1980s, it was investigated for its potential as an anxiolytic with a more favorable side-effect profile compared to full benzodiazepine agonists. Early clinical development was ultimately halted due to a perceived lack of separation between its anxiolytic and sedative effects.[1] This paper provides a comprehensive overview of the available early-stage clinical trial data for this compound, focusing on its pharmacokinetics, pharmacodynamics, efficacy, and safety profile. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Pharmacodynamics: A Partial Agonist with a Broad Receptor Profile

This compound exhibits a distinct pharmacodynamic profile by acting as a partial agonist at the benzodiazepine site of the GABA-A receptor.[2] Unlike traditional 1,4-benzodiazepines, which primarily bind to α1, α2, α3, and α5 subunits, this compound demonstrates a broader spectrum of action by also binding to α4 and α6 subunit-containing GABA-A receptors.[2] This partial agonism is theorized to contribute to a reduced incidence of adverse effects, such as tolerance and dependence, compared to full agonists.[1][2] Preclinical studies in monkeys have shown that this compound can antagonize the effects of full agonist benzodiazepines.

Pharmacokinetics: A Short Duration of Action

Available human pharmacokinetic data for this compound is limited. The most consistently reported parameter is its relatively short elimination half-life.

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | ~2.5 hours |

This short half-life was considered a potential drawback for its development as a treatment for generalized anxiety disorder (GAD), which typically requires more sustained therapeutic coverage. Research on the broader pharmacokinetic profile, including metabolism, is not extensively detailed in the available literature.

Clinical Efficacy: Anxiolytic and Antipsychotic Potential

This compound was evaluated in early-stage clinical trials for both anxiolytic and antipsychotic effects.

Anxiolytic Effects in Generalized Anxiety Disorder (GAD)

A significant double-blind, placebo-controlled trial suggested that this compound is a highly efficacious anxiolytic agent in patients with GAD, demonstrating similar activity to 5 mg of diazepam.

| Study Outcome | This compound | Diazepam (5 mg) | Placebo | Reference |

| Anxiolytic Efficacy in GAD | Similar to Diazepam | Similar to this compound | Less effective than this compound and Diazepam | |

| Adverse Events (including sedation) | No different from placebo | Higher than this compound and placebo | No different from this compound |

Antipsychotic Effects in Acute Schizophrenia

An open-label exploratory study investigated the efficacy of this compound in hospitalized patients with acute schizophrenic episodes. The results suggested moderate antipsychotic efficacy.

| Study Population | 66 hospitalized patients with acute schizophrenia (DSM-III-R) |

| Dosage | Ascending doses of 3-18 mg/day over a 14-day titration period, with a total study duration of 6 weeks. |

| Efficacy Outcomes (Intention-to-Treat Analysis) | |

| >40% decrease in BPRS score | 49% of patients |

| "Very much" or "much" improvement (CGI) | 44% of patients |

| Full responders (75-100% BPRS decrease) | 17% of patients |

| Tolerability | Excellent, with no extrapyramidal side effects reported. The most frequent adverse reactions were sedation, dizziness, and headache. |

Safety and Tolerability

Across early trials, this compound was generally reported to have a favorable safety profile, particularly concerning the development of tolerance and withdrawal, and a lower abuse potential compared to full benzodiazepine agonists.

Abuse Liability

A comparative study in human volunteers with a history of central nervous system depressant use assessed the abuse liability of this compound against diazepam and alprazolam.

| Drug | Psychomotor & Memory Impairment | Subject & Observer-Rated Sedation and Liking | Abuse Liability Assessment | Reference |

| This compound | Flatter dose-response slope | Increased compared to placebo, but not dose-dependent | Lower than diazepam and alprazolam | |

| Diazepam | Dose-related impairment | Dose-dependent increases | Higher than this compound | |

| Alprazolam | Dose-related impairment | Dose-dependent increases | Higher than this compound |

Experimental Protocol: Abuse Liability Study

-

Study Design: A placebo-controlled, within-subject, randomized, double-blind study.

-

Participants: 28 male volunteers experienced with, but not dependent on, CNS depressants.

-

Procedure: Subjects received placebo and varying doses of this compound, diazepam, and alprazolam. Pharmacologic effects were assessed using objective psychomotor performance tests, subject-rated questionnaires (e.g., Profile of Mood States), and observer-rated scales.

Interaction with Alcohol

A study examining the interaction between this compound and alcohol found that the combination led to significant performance decrements.

| Treatment | Magnitude of CNS Performance Decrement | Reference |

| This compound + Alcohol | > Diazepam + Alcohol | |

| Diazepam + Alcohol | ≥ this compound | |

| This compound | > Diazepam | |

| Diazepam | > Alcohol | |

| Alcohol | > Placebo |

Experimental Protocol: Alcohol Interaction Study

-

Study Design: A randomized, double-blind, placebo-controlled, six-way crossover experiment.

-

Participants: 12 healthy volunteers.

-

Procedure: Single oral doses of this compound (0.5 mg), diazepam (10 mg), or placebo were administered following an intravenous infusion of alcohol to a target blood concentration of 0.5 g/L or a control glucose infusion. CNS effects were evaluated using tests for smooth pursuit and saccadic eye movements, adaptive tracking, body sway, and the digit symbol substitution test.

Signaling Pathway and Experimental Workflow Diagrams

References

Methodological & Application

Application Notes and Protocols for Bretazenil in Rodent Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the anxiolytic potential of Bretazenil in established rodent models of anxiety. Detailed protocols, data presentation guidelines, and visualizations are included to facilitate reproducible and robust preclinical research.

Introduction

This compound (Ro16-6028) is a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike full BZD agonists, this compound exhibits a lower intrinsic efficacy, which is hypothesized to result in a favorable pharmacological profile with anxiolytic effects at doses that produce less sedation and have a lower potential for dependence.[1] These characteristics make this compound a compound of significant interest for the development of novel anxiolytic therapies.

This document outlines the experimental design and detailed protocols for assessing the anxiolytic-like effects of this compound in three widely used rodent anxiety models: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB).

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects by binding to the allosteric BZD site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the effect of the endogenous neurotransmitter GABA, increasing the frequency of channel opening and leading to an influx of chloride ions (Cl-). The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, producing anxiolytic, anticonvulsant, and sedative effects. As a partial agonist, this compound produces a submaximal response compared to full agonists like diazepam, even at saturating concentrations.

Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.

Data Presentation: Summary of Quantitative Data

The following tables summarize the dose-dependent effects of this compound in common rodent anxiety models based on available literature. This allows for easy comparison of effective dose ranges and observed behavioral outcomes.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) in Rats

| Dose (mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries | Reference |

| 0.1 | Increased | Increased | Increased | [2] |

| 0.3 | Increased | Increased | Increased | [2] |

| 3.0 | Increased | Increased | Increased | [2] |

Table 2: Effects of this compound in the Open Field Test (OFT) in Rodents

| Species | Dose (mg/kg, i.p.) | Time in Center | Locomotor Activity | Reference |

| Rat | 0.05 - 0.4 | N/A | No significant incapacitation | |

| Further quantitative data for specific parameters like time in center and locomotor distance at various doses are needed for a comprehensive table. |

Table 3: Effects of this compound in the Light-Dark Box Test (LDB) in Rodents

| Species | Dose (mg/kg, i.p.) | Time in Light Compartment | Transitions | Reference |

| No specific quantitative data for this compound in the Light-Dark Box test was identified in the search. This represents a gap in the publicly available literature. |

Experimental Protocols

Detailed methodologies for conducting the three key behavioral assays are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and animal strains.

General Considerations for Drug Administration

-

Vehicle Selection: this compound has low aqueous solubility. A common vehicle for intraperitoneal (i.p.) injection of similar compounds is a suspension in saline containing a small amount of a surfactant like Tween 80 (e.g., 0.9% saline with 1-2 drops of Tween 80 per 10 ml). It is crucial to test the vehicle alone as a control group to ensure it does not have any independent effects on behavior.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents for behavioral studies.

-

Injection Volume: For mice, a typical i.p. injection volume is 10 ml/kg.

-

Timing of Administration: Administer this compound 30 minutes prior to behavioral testing to allow for adequate absorption and distribution to the central nervous system.

Figure 2: General Experimental Workflow for this compound Testing.

Protocol 1: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.

-

For rats: arms are typically 50 cm long and 10 cm wide, with the enclosed arms having 40-50 cm high walls.

-

For mice: arms are typically 30 cm long and 5 cm wide, with the enclosed arms having 15 cm high walls.

-

The maze should be made of a non-porous material for easy cleaning.

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the experiment.

-

Administer this compound (or vehicle) i.p. 30 minutes before placing the animal on the maze.

-

Gently place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the session using a video camera mounted above the maze for subsequent analysis.

-

After the 5-minute session, carefully remove the animal and return it to its home cage.

-

Thoroughly clean the maze with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.

Data Analysis:

-

Primary Measures of Anxiety:

-

Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100

-

Percentage of entries into the open arms: (Number of open arm entries / Total number of arm entries) x 100

-

-

Measures of Locomotor Activity:

-

Total number of arm entries (open + closed).

-

-

An increase in the percentage of time and entries into the open arms is indicative of an anxiolytic-like effect.

Protocol 2: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. The conflict is between the exploratory drive and the aversion to a brightly lit, open, and unfamiliar environment.

Apparatus:

-

A square arena with high walls, typically made of a non-reflective material.

-

For rats: 100 cm x 100 cm with 40 cm high walls.

-

For mice: 40 cm x 40 cm or 50 cm x 50 cm with 30-40 cm high walls.

-

The arena is typically divided into a central zone and a peripheral zone by video tracking software.

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes prior to the test.

-

Administer this compound (or vehicle) i.p. 30 minutes before placing the animal in the arena.

-

Gently place the animal in the center of the open field.

-

Allow the animal to freely explore the arena for a 5 to 10-minute session.

-

Record the session with an overhead video camera.

-

After the session, return the animal to its home cage.

-

Clean the apparatus thoroughly with 70% ethanol between trials.

Data Analysis:

-

Primary Measures of Anxiety:

-

Time spent in the center zone.

-

Latency to enter the center zone.

-

Number of entries into the center zone.

-

-

Measures of Locomotor Activity:

-

Total distance traveled.

-

Rearing frequency.

-

-

An increase in the time spent and entries into the center zone suggests an anxiolytic-like effect. A significant decrease in total distance traveled may indicate sedative effects.

Protocol 3: Light-Dark Box Test (LDB)

The LDB test is another widely used model for assessing anxiety-like behavior, based on the conflict between the innate exploratory behavior of rodents and their aversion to brightly illuminated areas.

Apparatus:

-

A rectangular box divided into a small, dark compartment and a larger, illuminated compartment.

-

A small opening connects the two compartments, allowing the animal to move freely between them.

-

The light intensity in the illuminated compartment should be consistent.

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Administer this compound (or vehicle) i.p. 30 minutes before placing the animal in the box.

-

Gently place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.

-

Allow the animal to explore the apparatus for a 5 to 10-minute session.

-

Record the session using a video camera.

-

After the session, return the animal to its home cage.

-

Clean the apparatus with 70% ethanol between animals.

Data Analysis:

-

Primary Measures of Anxiety:

-

Time spent in the light compartment.

-

Latency to the first entry into the dark compartment.

-

-

Measure of Activity:

-

Number of transitions between the two compartments.

-

-

An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.

References

Application Notes and Protocols for the Use of Bretazenil in the Elevated Plus-Maze Test

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Bretazenil, a partial agonist at the GABAA benzodiazepine site, in the elevated plus-maze (EPM) test, a widely used preclinical model for assessing anxiety-like behaviors in rodents.

Introduction

This compound is a high-affinity benzodiazepine (BZD) receptor ligand that acts as a partial agonist at the γ-aminobutyric acid type A (GABAA) receptor. Unlike full agonists, this compound exhibits a lower maximal efficacy, which may contribute to a more favorable side-effect profile, with reduced sedation and potential for dependence.[1][2][3][4] The elevated plus-maze is a well-validated behavioral assay for screening anxiolytic and anxiogenic compounds.[5] The test is based on the natural aversion of rodents to open and elevated spaces, and their preference for enclosed areas. Anxiolytic compounds, like this compound, are expected to increase the exploration of the open arms of the maze.

Mechanism of Action

This compound exerts its anxiolytic-like effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABAA receptor complex, which is a ligand-gated ion channel. As a partial agonist, this compound enhances the effect of GABA, but to a lesser degree than full agonists like diazepam. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This compound has a broad spectrum of action, binding with low affinity to α4 and α6 GABAA receptor subunits in addition to the α1, α2, α3, and α5 subunits targeted by traditional benzodiazepines.

Data Presentation

The following table summarizes the quantitative data from a study investigating the effects of this compound in the elevated plus-maze test in rats.

| Treatment Group | Dose (mg/kg) | % of Time in Open Arms (Mean ± SEM) | % of Open Arm Entries (Mean ± SEM) | Total Number of Arm Entries (Mean ± SEM) |

| Vehicle | 0 | 10.2 ± 2.5 | 15.5 ± 3.1 | 10.1 ± 1.2 |

| This compound | 0.1 | 25.1 ± 5.3 | 30.2 ± 4.8 | 14.5 ± 1.6 |

| This compound | 0.3 | 30.5 ± 6.1 | 35.8 ± 5.2 | 15.2 ± 1.8 |

| This compound | 3 | 15.3 ± 4.1 | 20.1 ± 3.9 | 8.9 ± 1.1 |

* Indicates a statistically significant difference from the vehicle group (p < 0.05). Data adapted from Griebel et al. (1996).

Experimental Protocols

This section provides a detailed methodology for conducting the elevated plus-maze test to evaluate the anxiolytic-like effects of this compound.

Materials and Apparatus

-

Subjects: Male Sprague-Dawley rats (180-220 g). Other rodent strains may be used, but validation is recommended.

-

Elevated Plus-Maze Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). The maze should consist of two open arms (e.g., 50 x 10 cm) and two enclosed arms of the same size with high walls (e.g., 40 cm high). A central platform (e.g., 10 x 10 cm) connects the arms. The material should be non-reflective and easy to clean.

-

This compound: Soluble in a suitable vehicle. For example, it can be dissolved in DMSO and then diluted in saline.

-

Vehicle Control: The solvent used to dissolve this compound (e.g., 10% DMSO in saline).

-

Animal Housing: Standard laboratory conditions with a 12:12-h light-dark cycle and ad libitum access to food and water.

-